An In-depth Technical Guide to 4-ETHYLANILINE-D11: Properties, Structure, and Applications
An In-depth Technical Guide to 4-ETHYLANILINE-D11: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with 4-Ethylaniline-D11
In the landscape of modern analytical chemistry and drug development, isotopically labeled compounds are indispensable tools. 4-Ethylaniline-D11, a deuterated analog of 4-ethylaniline, stands out as a critical reagent for enhancing the precision and accuracy of analytical measurements and for elucidating metabolic pathways. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, imparts a mass shift without significantly altering the chemical properties of the molecule. This unique characteristic is leveraged in a variety of applications, from serving as an ideal internal standard in mass spectrometry-based quantification to acting as a probe in metabolic studies.[1]
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Ethylaniline-D11, with a focus on its practical utility in a research and development setting. We will delve into the causality behind its use in experimental design and provide a detailed, representative protocol for its application as an internal standard.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-Ethylaniline-D11 are closely related to its non-deuterated counterpart, with the primary difference being its molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₈D₁₁N | [2] |
| Molecular Weight | 132.25 g/mol | [2] |
| CAS Number | 1219802-96-6 | [2] |
| Appearance | Colorless to light yellow/orange liquid | |
| Boiling Point | ~216 °C (for non-deuterated) | |
| Melting Point | ~-5 °C (for non-deuterated) | |
| Density | ~0.975 g/mL at 25 °C (for non-deuterated) | |
| Isotopic Enrichment | ≥98 atom % D | [2] |
Spectroscopic Characteristics:
-
Mass Spectrometry: The mass spectrum of 4-Ethylaniline-D11 will exhibit a molecular ion peak (M+) at m/z 132, which is 11 mass units higher than the non-deuterated 4-ethylaniline (m/z 121).[3][4] The fragmentation pattern is expected to be similar to the parent compound, with corresponding mass shifts in the fragment ions.
-
NMR Spectroscopy: In a ¹H NMR spectrum, the signals corresponding to the protons on the ethyl group and the aromatic ring would be absent or significantly diminished due to the deuterium substitution. A ²H (Deuterium) NMR would show signals corresponding to the different deuterium environments in the molecule.
Molecular Structure and Deuteration Pattern
The accepted deuteration pattern for 4-Ethylaniline-D11 is a perdeuteration of the ethyl group and the aromatic ring, as well as the amine protons. The chemical formula is CD₃CD₂C₆D₄ND₂.[2]
Caption: 2D structure of 4-Ethylaniline-D11 (CD₃CD₂C₆D₄ND₂).
Synthesis of Deuterated 4-Ethylaniline
The synthesis of deuterated aromatic compounds like 4-Ethylaniline-D11 can be achieved through several methods. A common and efficient approach is through a catalytic Hydrogen Isotope Exchange (HIE) reaction. This method involves treating the non-deuterated 4-ethylaniline with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst.
Representative Synthesis Pathway:
Caption: Generalized workflow for the synthesis of 4-Ethylaniline-D11.
The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation. Other methods for the synthesis of deuterated anilines include the deamination of corresponding deuterated amino compounds.
Core Applications in Research and Development
Internal Standard in Quantitative Mass Spectrometry
The most prominent application of 4-Ethylaniline-D11 is as an internal standard (IS) for the quantification of 4-ethylaniline or structurally similar aromatic amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Rationale (Expertise & Experience):
Quantitative analysis by LC-MS/MS can be prone to variability arising from several sources, including sample matrix effects, fluctuations in ionization efficiency, and sample loss during preparation. An ideal internal standard co-elutes with the analyte and experiences the same variations, thereby allowing for accurate normalization of the analyte's signal.[5]
4-Ethylaniline-D11 is an almost perfect internal standard for 4-ethylaniline because:
-
Identical Chemical and Physical Properties: It behaves virtually identically during sample extraction, chromatography, and ionization.
-
Co-elution: It elutes at the same retention time as the non-deuterated analyte.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass in the mass spectrometer, preventing signal overlap.[1]
By adding a known amount of 4-Ethylaniline-D11 to every sample and calibration standard, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach provides a self-validating system that corrects for analytical variability, leading to highly accurate and precise results.
Probing Drug Metabolism Pathways
Deuterium labeling is a powerful tool for studying the metabolism of xenobiotics. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.
The Rationale (Expertise & Experience):
The metabolism of aromatic amines like 4-ethylaniline can proceed through various pathways, including oxidation of the ethyl group or the aromatic ring, and N-oxidation, often mediated by cytochrome P-450 enzymes.[6][7] By strategically placing deuterium atoms at potential sites of metabolism, researchers can investigate these pathways.
If the metabolism of 4-ethylaniline is slowed down at a specific deuterated position, it provides strong evidence that this site is a primary target for metabolic enzymes. This can lead to a "metabolic switching" phenomenon, where the overall metabolism of the drug is shunted towards alternative, non-deuterated sites.[8][9] Studying the metabolite profile of 4-Ethylaniline-D11 compared to its non-deuterated counterpart can thus provide invaluable insights into its metabolic fate, helping to identify and characterize its metabolites.
Representative Experimental Protocol: Quantification of 4-Ethylaniline in a Biological Matrix using 4-Ethylaniline-D11 as an Internal Standard
This protocol outlines a representative method for the quantitative analysis of 4-ethylaniline in a biological matrix (e.g., urine) using LC-MS/MS with 4-Ethylaniline-D11 as an internal standard. This protocol is based on general procedures for the analysis of aromatic amines and should be optimized and validated for specific applications.[10][11][12]
1. Preparation of Standards and Solutions
-
4-Ethylaniline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-ethylaniline in 10 mL of methanol.
-
4-Ethylaniline-D11 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Ethylaniline-D11 in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-ethylaniline stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from, for example, 1 to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the 4-Ethylaniline-D11 stock solution in a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of the biological sample (and each calibration standard and quality control sample), add 50 µL of the 100 ng/mL internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 100 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH to > 9.
-
Add 2 mL of an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower, if using dichloromethane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating aromatic amines.[13][14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-Ethylaniline: Precursor ion (Q1) m/z 122.1 → Product ion (Q3) (e.g., m/z 107.1, corresponding to loss of the methyl group).
-
4-Ethylaniline-D11: Precursor ion (Q1) m/z 133.2 → Product ion (Q3) (e.g., m/z 115.2, corresponding to loss of the deuterated methyl group). (Note: The exact MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.)
-
Workflow Diagram:
Caption: Workflow for the quantification of 4-ethylaniline using a deuterated internal standard.
Safety and Handling
4-Ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is essential to handle this compound and its deuterated form in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[2]
Conclusion
4-Ethylaniline-D11 is a powerful and versatile tool for researchers in analytical chemistry and drug development. Its utility as an internal standard provides a robust and self-validating system for accurate quantification, while its application in metabolic studies offers deep insights into the biotransformation of aromatic amines. Understanding the principles behind its use and implementing well-designed experimental protocols, such as the representative method described herein, will undoubtedly contribute to the generation of high-quality, reliable scientific data.
References
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Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]
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Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. Xenobiotica, 13(9), 513-520. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11504, 4-Ethylaniline. [Link]
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Analytical Standard Solutions. (n.d.). Ethylaniline-4 D11. [Link]
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Habibi-Khorassani, S. M., Shahraki, M., Dehdab, M., & Poorshamsoddin, M. A. (2015). The proposed mechanism for the reaction between 4-ethylaniline 1, diethyl acetylenedicarboxylate 2 and benzaldehyde 3 in formic acid for generation of product 4. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 4-Ethylaniline - Chemical Details. [Link]
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PubChemLite. (n.d.). 4-ethynyl-n,n-dimethylaniline (C10H11N). [Link]
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Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. In Toxicological Profile for Methylenedianiline. [Link]
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Modick, H., Schütze, A., Pälmke, C., Weiss, T., & Brüning, T. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. ResearchGate. [Link]
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Modick, H., Schütze, A., Pälmke, C., Weiss, T., & Brüning, T. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 90(3), 599-609. [Link]
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SIELC Technologies. (n.d.). 4-Ethylaniline. [Link]
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